(R)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid
Description
(R)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid is a non-proteinogenic amino acid characterized by an R-configuration at the chiral α-carbon and a 2,3-dihydroxyphenyl substituent. Its molecular formula is C₉H₁₁NO₄ (molecular weight: 197.18 g/mol), with a structure featuring a catechol moiety (two adjacent hydroxyl groups on the phenyl ring) and a carboxylic acid group. This compound is structurally related to levodopa (L-3,4-dihydroxyphenylalanine), a well-known antiparkinsonian drug, but differs in the position of the hydroxyl groups on the aromatic ring (2,3 vs. 3,4) and stereochemistry (R vs. S configuration) .
Properties
IUPAC Name |
(2R)-2-amino-3-(2,3-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)4-5-2-1-3-7(11)8(5)12/h1-3,6,11-12H,4,10H2,(H,13,14)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATUQRGCLABGAL-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724479 | |
| Record name | 2,3-Dihydroxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339186-39-9 | |
| Record name | 2,3-Dihydroxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing ®-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid involves the hydroxylation of 3-(3-hydroxyphenyl)propanoic acid. This reaction is catalyzed by NADH:oxygen oxidoreductase (2-hydroxylating) in the presence of oxygen and NADH .
Industrial Production Methods
the microbial synthesis route involving the metabolism of quinoline is a potential method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(R)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid
This compound , also known as dihydrocaffeic acid, is a monocarboxylic acid with a 2,3-dihydroxyphenyl substituent at the third carbon of the propanoic acid chain. It is unique because of its hydroxylation pattern, which gives it distinct chemical and biological properties.
Scientific Research Applications
This compound has applications in scientific research, including anticancer and neuroprotective studies.
Anticancer Studies
- In vitro studies show that this compound can significantly reduce the viability of various cancer cell lines.
- It inhibits CT-26 colon cancer cell-induced lung metastasis by suppressing ERK phosphorylation.
- It has shown promise in blocking the proliferation of breast cancer cells via modulation of cell cycle progression and apoptosis induction.
Neuroprotective Effects
- Research suggests that this compound can mitigate neurodegenerative processes by reducing inflammation and oxidative stress in neuronal cells.
- This positions it as a potential therapeutic agent for conditions like Alzheimer's disease.
- Other similar compounds, such as 2-(3-hydroxyphenyl)acetic acid, 2-(3,4-dihydroxyphenyl)acetic acid and 3-(3-hydroxyphenyl)propanoic acid, exhibit protective effects against cell death in human SH-SY5Y neuroblastoma cells .
Antioxidant Efficacy
- A study conducted on rats demonstrated that administration of this compound significantly reduced markers of oxidative stress in liver tissues.
- In a controlled experiment involving human breast cancer cell lines, treatment with this compound resulted in a 70% reduction in cell viability over 48 hours.
- It has higher antiradical activity than tocopherol .
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation : The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). Major products include quinones and other oxidized derivatives.
- Reduction : The carboxyl group can be reduced to form alcohols. Reducing agents such as lithium aluminum hydride (LiAlH₄) are used. Major products include alcohols and other reduced derivatives.
- Substitution : The amino group can participate in substitution reactions to form various derivatives. Reagents like acyl chlorides and anhydrides are used for substitution reactions. Major products include various substituted derivatives depending on the reagents used.
Production Methods
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations:
- Trifluoromethoxy Substitution: The trifluoromethoxy group in (R)-2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid improves resistance to enzymatic degradation, making it valuable in medicinal chemistry for stable analogs .
- Single Hydroxyl Group : The absence of a second hydroxyl group (e.g., 2-hydroxyphenyl derivative) likely diminishes antioxidant or metal-chelating activity, as seen in catechol-containing compounds .
Biological Activity
(R)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid, also known as dihydrocaffeic acid, is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by an amino group and a dihydroxyphenyl group. The presence of these functional groups enables the compound to engage in various biochemical interactions. The dihydroxyphenyl moiety can participate in redox reactions, while the amino group allows for hydrogen bonding and ionic interactions with biological molecules, which are crucial for modulating enzyme activity and receptor binding.
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. Studies have demonstrated that it can lower levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
- Anticancer Effects : Research indicates that this compound may inhibit cancer cell proliferation through various pathways. For instance, it has been shown to suppress STAT3 signaling, which is involved in tumor growth and angiogenesis .
- Neuroprotective Properties : The compound has been investigated for its potential neuroprotective effects. It may inhibit neuroinflammation and promote neuronal survival under stress conditions .
Antioxidant Activity
A study measuring the antioxidant capacity of this compound revealed an IC50 value of 0.44 mM in DPPH assays, indicating strong radical scavenging ability compared to other phenolic compounds .
Anticancer Studies
In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For example:
- Colon Cancer : Inhibition of CT-26 colon cancer cell-induced lung metastasis was observed through the suppression of ERK phosphorylation .
- Breast Cancer : The compound has shown promise in blocking the proliferation of breast cancer cells via modulation of cell cycle progression and apoptosis induction.
Neuroprotective Effects
Research on neuroprotection suggests that this compound can mitigate neurodegenerative processes by reducing inflammation and oxidative stress in neuronal cells. This positions it as a potential therapeutic agent for conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antioxidant, anticancer, neuroprotective |
| Caffeic Acid | Structure | Antioxidant, anti-inflammatory |
| Curcumin | Structure | Antioxidant, anticancer |
Case Studies
- Antioxidant Efficacy : A study conducted on rats demonstrated that administration of this compound significantly reduced markers of oxidative stress in liver tissues.
- Cancer Cell Line Studies : In a controlled experiment involving human breast cancer cell lines, treatment with this compound resulted in a 70% reduction in cell viability over 48 hours.
Q & A
Q. What synthetic methodologies are optimal for producing enantiomerically pure (R)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid?
Enantioselective synthesis can be achieved via asymmetric hydrogenation of α-keto precursors or enzymatic resolution of racemic mixtures. For example, chiral catalysts like Rhodium(I) complexes with phosphine ligands (e.g., DuPhos) enable stereocontrol during hydrogenation . Enzymatic methods using phenylalanine ammonia-lyase (PAL) or aminotransferases can also resolve intermediates, as demonstrated in biocatalytic studies of structurally analogous compounds . Purification via chiral HPLC (e.g., using a Chiralpak® IA column) ensures enantiomeric excess >98% .
Q. How can the electronic effects of the 2,3-dihydroxyphenyl group influence the compound’s reactivity in aqueous solutions?
The dihydroxyphenyl moiety enhances chelation potential with metal ions (e.g., Fe³⁺, Cu²⁺), which can be studied via UV-Vis spectroscopy and cyclic voltammetry. Computational modeling (DFT) predicts stabilization of radical intermediates due to resonance effects, as seen in analogs like L-DOPA . Experimental validation involves measuring redox potentials at pH 7.4 to simulate physiological conditions .
Q. What spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?
- NMR : H and C NMR can identify diastereotopic protons and confirm the R-configuration via coupling constants (e.g., for vicinal protons) .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for (S)-enantiomers in L-DOPA studies .
- CD spectroscopy : Detects optical activity differences between enantiomers .
Advanced Research Questions
Q. How does the R-enantiomer’s bioactivity compare to the S-enantiomer in dopamine receptor binding assays?
The R-enantiomer may exhibit distinct binding kinetics due to steric clashes with receptor pockets. Competitive radioligand assays (e.g., using [³H]SCH-23390 for D1 receptors) can quantify affinity (Kᵢ). Computational docking (AutoDock Vina) predicts binding poses, while site-directed mutagenesis of receptor residues (e.g., Ser194 in D1) validates stereospecific interactions . Contradictory data from in vitro vs. in vivo models may arise from metabolic epimerization, requiring LC-MS/MS stability assays .
Q. What strategies mitigate oxidative degradation of the dihydroxyphenyl group during long-term stability studies?
- Lyophilization : Reduces hydrolytic degradation in aqueous buffers.
- Antioxidants : Addition of 0.1% ascorbic acid or EDTA chelators inhibits metal-catalyzed oxidation .
- Packaging : Storage under argon in amber vials minimizes photodegradation. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis monitors degradation products like quinones .
Q. How can molecular dynamics simulations elucidate the compound’s role in modulating amyloid-β aggregation?
Simulations (GROMACS, AMBER) can model interactions between the compound’s catechol group and amyloid-β fibrils. Key parameters include hydrogen bonding with Glu22 or π-π stacking with Phe20. Experimental validation via Thioflavin T fluorescence assays quantifies fibril inhibition. Discrepancies between simulation and experimental IC₅₀ values may arise from solvent effects or force field inaccuracies .
Methodological Challenges
Q. How to resolve contradictions in reported IC₅₀ values for tyrosine hydroxylase inhibition?
- Assay standardization : Use recombinant human tyrosine hydroxylase and fixed ATP/Fe²⁺ concentrations to minimize variability .
- Data normalization : Express activity as % inhibition relative to L-DOPA controls.
- Meta-analysis : Apply hierarchical Bayesian models to account for inter-lab variability in published datasets .
Q. What analytical workflows validate the absence of genotoxic impurities in synthetic batches?
- LC-HRMS : Detects trace impurities (e.g., 3,4-dihydroxybenzaldehyde) at <0.1% levels.
- Ames test : Ensures mutagenicity compliance per ICH M7 guidelines .
- In silico toxicity prediction : Tools like Derek Nexus assess structural alerts for carcinogenicity .
Structural and Functional Analogues
Q. How do fluorinated analogs (e.g., 2,2-difluoro derivatives) alter pharmacokinetic properties?
Fluorination enhances metabolic stability by blocking CYP450 oxidation sites. Comparative studies using liver microsomes (human/rat) quantify half-life extensions. LogP measurements (shake-flask method) correlate fluorination with increased lipophilicity and blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
